

Solubility of Disperse Red 60 in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Disperse Red 60*

Cat. No.: *B094433*

[Get Quote](#)

An In-depth Technical Guide on the Solubility of **Disperse Red 60** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of C.I. **Disperse Red 60** (CAS No. 17418-58-5), an anthraquinone dye. A thorough understanding of its solubility in various organic solvents is crucial for its application in dyeing processes, ink formulations, and for its use as a model compound in various research and development activities.

Introduction to Disperse Red 60

Disperse Red 60, with the chemical name 1-amino-4-hydroxy-2-phenoxyanthraquinone, is a synthetic dye characterized by its deep red hue.^[1] Its molecular structure, $C_{20}H_{13}NO_4$, renders it practically insoluble in water but soluble to varying degrees in organic solvents.^{[2][3]} This hydrophobicity is key to its application in dyeing synthetic fibers like polyester.^[4]

Solubility Profile of Disperse Red 60

Quantitative solubility data for **Disperse Red 60** in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, based on available information, a qualitative and semi-quantitative summary is presented below. It is important to note that solubility is temperature-dependent.

Table 1: Solubility of **Disperse Red 60** in Various Organic Solvents

Solvent	CAS Number	Qualitative/Semi-Quantitative Solubility
Acetone (50% aqueous solution)	67-64-1	Soluble[5][6]
Dichloromethane	75-09-2	Soluble[2]
Dimethyl Sulfoxide (DMSO)	67-68-5	Slightly Soluble[7]
Methanol	67-56-1	Very Slightly Soluble[7]
Tetrahydronaphthalene (Tetralin)	119-64-2	Soluble[5][6]
Xylene	1330-20-7	Soluble[5][6]
Water	7732-18-5	Insoluble[3]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of **Disperse Red 60** solubility in organic solvents, based on the widely accepted equilibrium shake-flask method followed by UV-Vis spectrophotometric analysis.[8][9]

Materials and Equipment

- **Disperse Red 60** (analytical standard)
- Organic solvents of interest (HPLC grade)
- Analytical balance
- Volumetric flasks and pipettes
- Sealed glass vials
- Constant temperature shaker or incubator
- Syringe filters (0.45 μ m)

- UV-Vis spectrophotometer
- Quartz or glass cuvettes

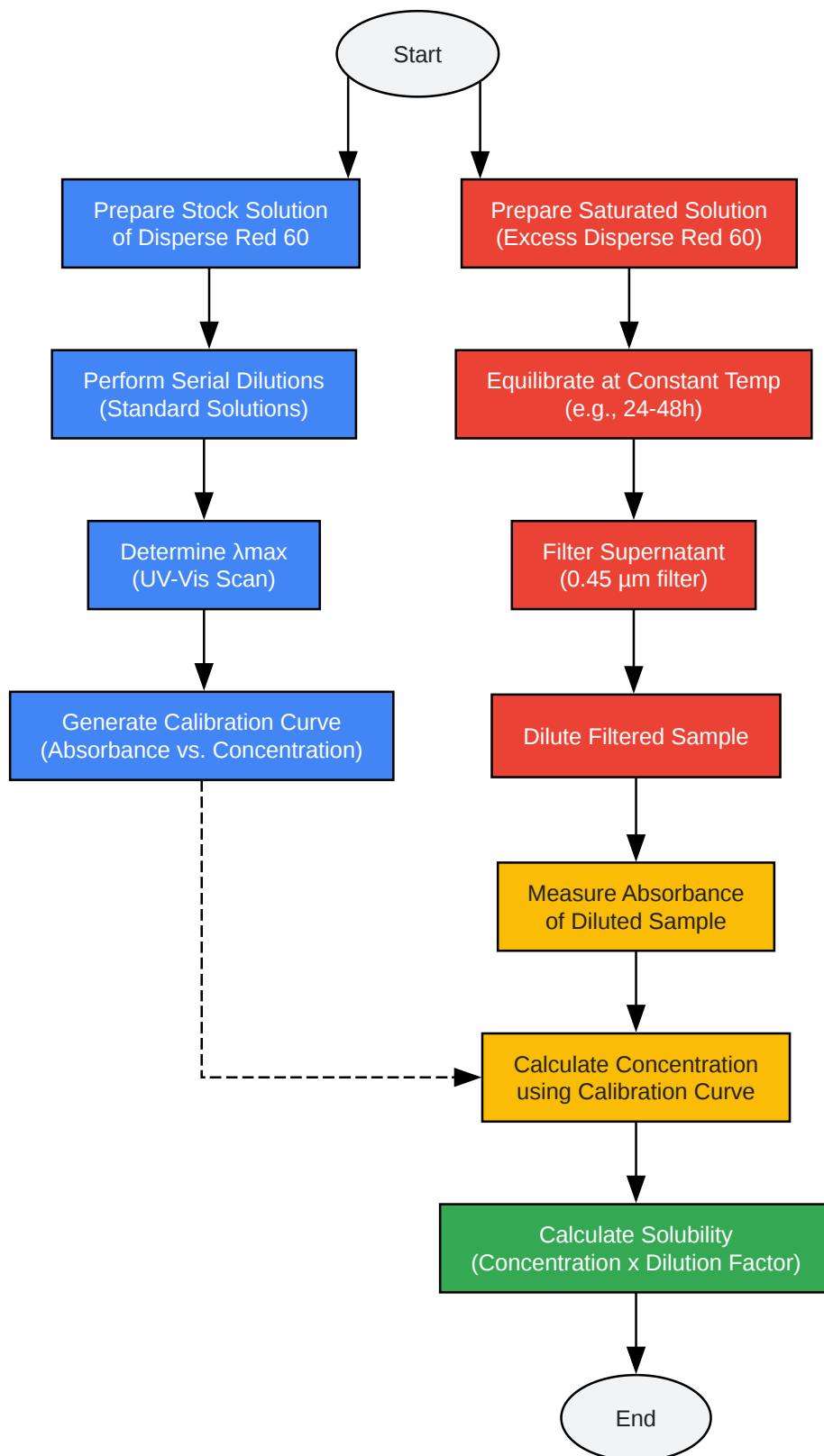
Procedure

3.2.1. Preparation of Standard Solutions and Calibration Curve

- Stock Solution Preparation: Accurately weigh a known mass of **Disperse Red 60** and dissolve it in a known volume of the desired organic solvent to prepare a stock solution of a specific concentration.
- Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least five standard solutions of varying, known concentrations.
- Determination of Maximum Absorbance (λ_{max}): Scan one of the standard solutions across a suitable wavelength range (e.g., 300-700 nm) to determine the λ_{max} , the wavelength at which **Disperse Red 60** exhibits maximum absorbance in the chosen solvent.
- Calibration Curve Generation: Measure the absorbance of each standard solution at the determined λ_{max} , using the pure solvent as a blank. Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and adhere to the Beer-Lambert Law.

3.2.2. Equilibrium Solubility Measurement

- Saturation: Add an excess amount of **Disperse Red 60** to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
- Equilibration: Place the sealed vials in a constant temperature shaker and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Sample Preparation: After equilibration, allow the vials to stand undisturbed for a set period to allow the excess solid to settle.
- Filtration: Carefully withdraw a sample from the supernatant and immediately filter it using a 0.45 μm syringe filter to remove all undissolved particles.


- Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to bring the absorbance reading within the linear range of the previously generated calibration curve. Record the dilution factor.
- Absorbance Measurement: Measure the absorbance of the diluted sample at the λ_{max} .

3.2.3. Calculation of Solubility

- Using the equation from the calibration curve, determine the concentration of **Disperse Red 60** in the diluted sample.
- Multiply this concentration by the dilution factor to calculate the solubility of **Disperse Red 60** in the organic solvent at the specified temperature. The solubility is typically expressed in g/L or mol/L.

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of **Disperse Red 60** can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the solubility of **Disperse Red 60**.

Conclusion

This technical guide summarizes the available information on the solubility of **Disperse Red 60** in various organic solvents and provides a detailed, robust experimental protocol for its quantitative determination. The provided workflow and methodologies are intended to assist researchers, scientists, and drug development professionals in their work with this compound. Accurate solubility data is fundamental for optimizing processes and for the development of new applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Buy Disperse Red 60 | 17418-58-5 [smolecule.com]
- 2. Disperse Red 60 - Wikipedia [en.wikipedia.org]
- 3. Disperse Red 60 | 17418-58-5 [chemicalbook.com]
- 4. zhishangbio.com [zhishangbio.com]
- 5. worlddyeviety.com [worlddyeviety.com]
- 6. DISPERSE RED 60 | 12223-37-9 [amp.chemicalbook.com]
- 7. Disperse Red 60 CAS#: 17418-58-5 [m.chemicalbook.com]
- 8. enamine.net [enamine.net]
- 9. scribd.com [scribd.com]
- To cite this document: BenchChem. [Solubility of Disperse Red 60 in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b094433#solubility-of-disperse-red-60-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com